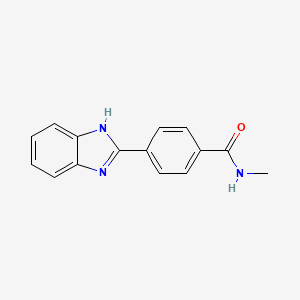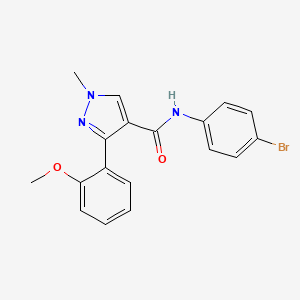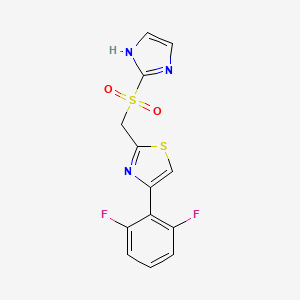![molecular formula C14H24N4O2 B7662182 2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol, also known as EPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. EPPTB belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol exerts its pharmacological effects by binding to the active site of the target enzyme and inhibiting its activity. It has been found to exhibit competitive inhibition against PDE5, AChE, and BChE. This compound has also been found to exhibit non-competitive inhibition against other enzymes such as xanthine oxidase (XO), which is involved in the production of uric acid in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been found to increase cGMP levels in the body by inhibiting PDE5, which is involved in the degradation of cGMP. This leads to the relaxation of smooth muscle cells and increased blood flow to the penis, making it a potential treatment for erectile dysfunction. This compound has also been found to exhibit neuroprotective effects by inhibiting AChE and BChE, which are involved in the regulation of neurotransmitter levels in the brain. This makes it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been found to exhibit good solubility in water and organic solvents, making it suitable for use in a variety of assays. However, this compound has some limitations as well. It has been found to exhibit some degree of toxicity at higher concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action may not be fully understood, which may limit its potential applications.
将来の方向性
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol has several potential future directions for research. It could be further studied for its potential applications in the treatment of erectile dysfunction and neurodegenerative disorders. Additionally, its inhibitory activity against XO could make it a potential treatment for gout and other conditions caused by elevated uric acid levels. Further studies could also be conducted to better understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol involves the reaction between 6-ethoxypyrimidin-4-amine and 4-(chloromethyl)-1-butanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound through a series of steps.
科学的研究の応用
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol has been studied extensively for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against a variety of enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has also been found to exhibit activity against other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the regulation of neurotransmitter levels in the brain.
特性
IUPAC Name |
2-[4-(6-ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-3-12(10-19)17-5-7-18(8-6-17)13-9-14(20-4-2)16-11-15-13/h9,11-12,19H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POANFSWBKJEZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)C2=CC(=NC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone](/img/structure/B7662106.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7662130.png)

![3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)
![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
![4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7662170.png)

![(4-cyclopropyl-1,3-thiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662194.png)
![[3-Chloro-5-(trifluoromethyl)phenyl]-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7662201.png)

